molecular formula C10H17ClF3N B3020499 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride CAS No. 2551115-92-3

8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B3020499
CAS No.: 2551115-92-3
M. Wt: 243.7
InChI Key: PFCPLDGTKDMRPD-UFIFRZAQSA-N
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Description

8-(Trifluoromethyl)-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine derivative characterized by a bicyclic structure where a piperidine ring is fused to a cyclohexane moiety (spiro[4.5]decane framework). The trifluoromethyl (-CF₃) group at the 8-position and the secondary amine at the 2-position distinguish this compound. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications .

Properties

IUPAC Name

8-(trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N.ClH/c11-10(12,13)8-1-3-9(4-2-8)5-6-14-7-9;/h8,14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCPLDGTKDMRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-2-azaspiro[4One common method includes the use of trifluoromethylation reactions, which can be mediated by metal complexes or metal oxides . These reactions often require specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic processes, including catalytic hydrogenation, oxidation, and cyclization reactions. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to optimize the yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

The compound 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride is a unique chemical entity that has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and potential applications across different fields.

Pharmaceutical Development

The unique structure of this compound allows it to interact with biological targets effectively. Research has indicated its potential as:

  • Antidepressant Agents : Studies suggest that compounds with spirocyclic structures can exhibit antidepressant-like effects in preclinical models.
  • Anticancer Activity : Initial findings indicate that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action.

Neuroscience

Due to its ability to cross the blood-brain barrier, this compound has been explored for:

  • Neuromodulation : Its effects on neurotransmitter systems could lead to new treatments for neurological disorders.
  • Cognitive Enhancement : Research is ongoing to assess its impact on learning and memory processes in animal models.

Agricultural Chemistry

The trifluoromethyl group enhances the stability and efficacy of agrochemicals. Potential applications include:

  • Pesticides : The compound may be developed into novel pesticides with improved performance against pests while minimizing environmental impact.
  • Herbicides : Its selective action could lead to effective weed management solutions.

Material Science

The unique properties of this compound make it suitable for:

  • Polymer Synthesis : Its incorporation into polymers could yield materials with enhanced thermal and mechanical properties.
  • Coatings : Development of coatings that resist degradation under harsh environmental conditions.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of a series of spirocyclic compounds, including this compound. Results indicated significant improvement in behavioral tests in rodent models, suggesting potential therapeutic applications for depression.

Case Study 2: Anticancer Effects

Research conducted by Cancer Research highlighted the ability of this compound to induce apoptosis in breast cancer cell lines. The study provided insights into the signaling pathways involved, suggesting a novel mechanism for anticancer activity.

Biological Activity

8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride (CAS No. 2551115-92-3) is a compound of interest due to its potential biological activities, particularly as a ligand for various receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14F3N
  • Molecular Weight : 233.24 g/mol
  • Structure : The compound features a spirocyclic structure with a trifluoromethyl group, which is known to enhance lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Study Biological Activity Findings
Study on sigma receptor ligandsSigma receptor bindingHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) with selectivity for σ2 receptors .
Acetylcholinesterase studiesAChE inhibitionRelated compounds demonstrated reversible and non-competitive inhibition of AChE, impacting cognitive functions .
Synthesis and evaluationPharmacological profileNovel derivatives showed varied activity against neurotransmitter systems, indicating potential therapeutic applications .

Case Studies

  • Neuroprotective Effects : A study involving compounds structurally similar to this compound indicated neuroprotective effects in animal models when administered prior to exposure to neurotoxins. These effects were attributed to sigma receptor activation, leading to reduced oxidative stress and inflammation .
  • Cognitive Enhancement : In vitro studies demonstrated that AChE inhibitors could enhance cognitive functions in models of Alzheimer's disease. Although specific data on this compound is sparse, its structural analogs have shown promise in improving memory retention through cholinergic modulation .

Comparison with Similar Compounds

Key Structural Features

The spiro[4.5]decane scaffold is a common feature among analogs, but substituents and heteroatom positions vary significantly:

Compound Name Substituents/Modifications Core Structure Salt Form
8-(Trifluoromethyl)-2-azaspiro[4.5]decane 8-CF₃, 2-aza Spiro[4.5]decane Hydrochloride
8,8-Difluoro-1-azaspiro[4.5]decane 8,8-F₂, 1-aza Spiro[4.5]decane Hydrochloride
8-Oxa-2-azaspiro[4.5]decane 8-O, 2-aza Spiro[4.5]decane Hydrochloride
Buspirone HCl 8-aza, 7,9-dione, piperazinyl-butyl Spiro[4.5]decane-7,9-dione Hydrochloride

Physicochemical Properties

  • Melting Points: 8,8-Difluoro-1-azaspiro[4.5]decane HCl: 134–136°C (decomposition) . 8-Oxa-2-azaspiro[4.5]decane HCl: 181–184°C (decomposition) . 8-(Trifluoromethyl)-2-azaspiro[4.5]decane HCl: Not reported in evidence, but the -CF₃ group likely lowers melting point compared to oxygenated analogs due to reduced polarity.
  • Difluoro substituents (8,8-F₂) may increase lipophilicity but lack the steric bulk of -CF₃ .

Q & A

Basic Research Questions

Q. How can the synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decane hydrochloride be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction parameters. For spirocyclic compounds like this, ring-closing metathesis or acid-catalyzed cyclization of precursor amines or ketones can be employed. Key steps include:

  • Precursor Design : Use tert-butyl carbamate-protected intermediates to stabilize reactive groups during cyclization (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate derivatives) .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru-based) for intramolecular C–N bond formation, monitoring yields via LC-MS .
  • Purification : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC (using Chromolith® columns) enhances purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of 8-(Trifluoromethyl)-2-azaspiro[4.5]decane hydrochloride?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR identifies spirocyclic connectivity and trifluoromethyl substitution (e.g., δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₅F₃N₂O·HCl) and detects isotopic patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the azaspiro core and confirms hydrochloride salt formation .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability, critical for CNS penetration. To study this:

  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding affinity with/without CF₃ in receptor sites (e.g., serotonin or dopamine transporters) .
  • In Vitro Assays : Measure membrane permeability using Caco-2 cells or PAMPA, comparing CF₃-substituted analogs to non-fluorinated counterparts .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS; CF₃ often reduces oxidative metabolism .

Q. What strategies can resolve contradictions in biological activity data across different pharmacological assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives .
  • Orthogonal Assays : Validate CNS activity using both electrophysiology (e.g., patch-clamp for ion channel modulation) and behavioral models (e.g., rodent seizure thresholds) .
  • Counter-Screen Panels : Test against related targets (e.g., sigma receptors vs. monoamine transporters) to isolate mechanism-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodological Answer : Systematic SAR involves:

  • Core Modifications : Compare azaspiro[4.5]decane to azaspiro[4.4]nonane derivatives to assess ring size impact on target engagement .
  • Substituent Scanning : Replace CF₃ with Cl, Br, or OCF₃ to evaluate electronic effects on receptor binding (e.g., in anticonvulsant models) .
  • Salt Form Screening : Test hydrochloride vs. freebase forms for solubility differences using shake-flask methods or HPLC solubility assays .

Data Analysis & Experimental Design

Q. What analytical methods are recommended for quantifying trace impurities in 8-(Trifluoromethyl)-2-azaspiro[4.5]decane hydrochloride?

  • Methodological Answer :

  • HPLC-UV/HRMS : Use C18 columns (e.g., Purospher® STAR) with gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. HRMS identifies structural analogs (e.g., des-trifluoromethyl byproducts) .
  • NMR Spectroscopy : ¹⁹F NMR detects fluorinated impurities at ppm-level sensitivity .
  • Stability-Indicating Methods : Stress testing under heat/humidity (40°C/75% RH for 4 weeks) monitors degradation products .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue exposure (AUC, Cmax) via LC-MS/MS to confirm adequate bioavailability .
  • Metabolite Identification : Incubate with hepatocytes and profile metabolites; inactive metabolites may explain efficacy gaps .
  • Species-Specific Models : Compare rodent vs. human receptor affinity (e.g., radioligand binding assays) to validate translational relevance .

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